

Head-to-Head In Vivo Comparison: A Novel KRAS Inhibitor vs. Adagrasib

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In the landscape of targeted cancer therapy, the development of inhibitors for KRAS, an oncogene long considered "undruggable," represents a significant breakthrough. Adagrasib (MRTX849) is a potent and selective inhibitor of the KRAS G12C mutation that has demonstrated clinical activity. This guide provides a head-to-head in vivo comparison of adagrasib with a novel KRAS G12C inhibitor, JDQ443, based on available preclinical data. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess their performance.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of adagrasib and JDQ443 in various preclinical models.

Table 1: In Vivo Antitumor Efficacy



| Parameter | Adagrasib (MRTX849) | JDQ443 |
|-------------------------|--|--|
| Animal Models | Nude mice bearing intracranial H23-Luc, LU65-Luc, and LU99-Luc non-small cell lung cancer (NSCLC) xenografts; CD-1 mice.[1][2] | Nude mice bearing MIA PaCa- 2 (pancreatic), NCI-H2122, LU99, HCC44, NCI-H2030 (NSCLC), and KYSE410 (esophageal) cancer cell- derived xenografts (CDX).[3] |
| Dosing Regimen | 100 mg/kg, twice daily (BID), oral.[1][2] | 10, 30, and 100 mg/kg, once daily (QD), oral.[3] |
| Tumor Growth Inhibition | Demonstrated tumor regression and increased survival in multiple brain metastasis mouse models.[1] In H23-Luc intracranial xenografts, adagrasib was administered for 3 days at 100 mg/kg BID.[1][2] In LU65-Luc intracranial models, daily treatment for 3 weeks was administered.[1][2] In LU99-Luc intracranial tumors, treatment with 3, 30, and 100 mg/kg BID for 3 days showed dose-dependent pERK modulation.[2] A statistically significant increase in survival was observed in mice dosed with 100 mg/kg adagrasib.[2] | Showed dose-dependent tumor growth inhibition across all tested CDX models.[3] Efficacy ranged from tumor regression (MIA PaCa-2, LU99) to stasis (HCC44, NCI-H2122) and moderate inhibition (NCI-H2030, KYSE410).[3] Efficacy was maintained with either oncedaily or twice-daily administration of the same total daily dose.[3] |

Table 2: Pharmacokinetic Parameters

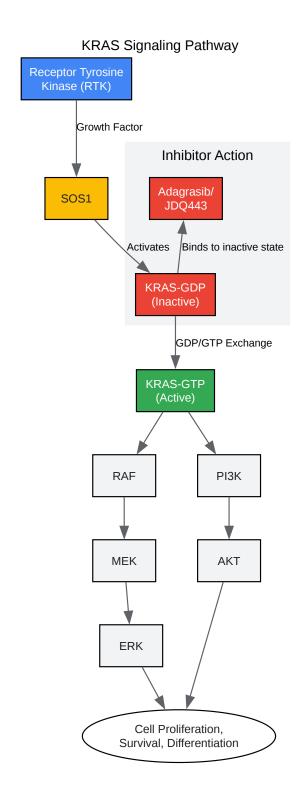


| Parameter | Adagrasib (MRTX849) | JDQ443 |
|------------------------------|---|--|
| Parameter Brain Penetration | Demonstrates dose-dependent brain and cerebrospinal fluid (CSF) exposure in preclinical models.[1] A single oral dose of 100 mg/kg in mice resulted in brain concentrations exceeding the cellular IC50.[4] At 200 mg/kg, the free-fraction | At 30mg/kg and 100mg/kg dose levels, the mean cerebrospinal fluid (CSF)-to-unbound plasma ratios (Kp,uu) was 0.18-0.50 in a similar novel KRAS G12C inhibitor, JMKX001899, suggesting sufficient CSF exposure to mediate tumor regression in |
| | adjusted plasma exposure is comparable to the mean steady-state in humans at the 600 mg BID phase II dose.[1] | experimental brain metastasis models.[5] (Note: Direct Kp,uu data for JDQ443 was not available in the provided results). |
| Half-life | Approximately 24 hours in humans.[4] | Data not available in the provided search results. |

Signaling Pathway and Experimental Workflow

Visual representations of the KRAS signaling pathway and a typical in vivo experimental workflow are provided below to contextualize the mechanism of action and the experimental design.

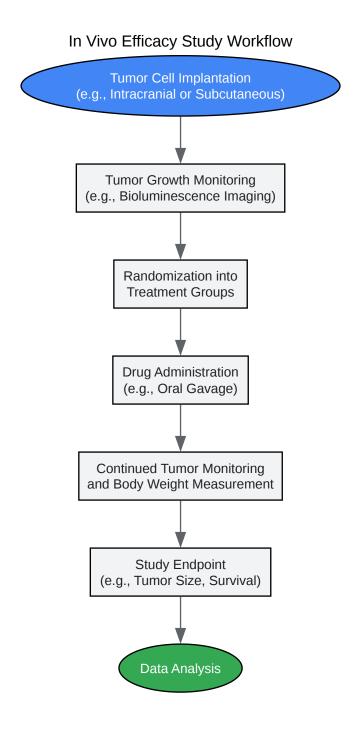




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Caption: The KRAS signaling cascade and the point of intervention for KRAS G12C inhibitors.





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Caption: A generalized workflow for preclinical in vivo studies of KRAS inhibitors.



Experimental Protocols Adagrasib In Vivo Studies

- Animal Models: 7-9 week old female CD-1 mice or 6-7 week old female nu/nu mice were used.[2] For brain metastasis studies, athymic nude mice were intracranially implanted with H23-Luc, LU65-Luc, or LU99-Luc NSCLC cells.[1][2]
- Drug Administration: Adagrasib was formulated in a solution containing 0.5% methylcellulose and 0.5% Tween 80 in sterile water or a citrate buffer (pH 5.0) and administered orally.[2]
 Dosing was typically performed twice daily (BID).[1][2]
- Tumor Assessment: For intracranial models, tumor burden was monitored using bioluminescent imaging (BLI).[1][2] Mice were injected intraperitoneally with luciferin, and images were acquired to quantify the BLI signal.[1]
- Pharmacokinetic Analysis: Plasma, brain, and CSF samples were collected at various time points after adagrasib administration.[1][2] Drug concentrations were determined using LC/MS-MS.[2]

JDQ443 In Vivo Studies

- Animal Models: Nude mice were used for cell-derived xenograft (CDX) models of various cancers, including NSCLC, pancreatic, and esophageal cancers.
- Drug Administration: JDQ443 was administered orally once daily (QD) at doses of 10, 30, and 100 mg/kg.[3]
- Tumor Assessment: Tumor growth was monitored over time, and the best tumor growth inhibition was determined for each dose level and model.[3]
- Pharmacodynamic Analysis: Tumor samples were collected at different time points after the last dose to determine the level of free KRAS G12C.[6]

Conclusion

Both adagrasib and the novel inhibitor JDQ443 demonstrate significant in vivo antitumor activity in preclinical models of KRAS G12C-mutated cancers. Adagrasib has been extensively



studied, with data highlighting its ability to penetrate the central nervous system and induce tumor regression in brain metastasis models.[1] JDQ443 shows a broad, dose-dependent efficacy across a range of cancer types in CDX models.[3]

This comparative guide provides a summary of the available preclinical in vivo data for these two KRAS G12C inhibitors. The choice between these or other inhibitors for further research and development will depend on a variety of factors, including specific cancer type, potential for brain metastases, and the overall therapeutic window. The detailed experimental protocols and visualizations provided herein serve as a resource for designing and interpreting future in vivo studies in the field of KRAS-targeted therapies.

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